molecular formula C18H20N4 B5491989 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole

Cat. No.: B5491989
M. Wt: 292.4 g/mol
InChI Key: LYCCUHKVEMFBDE-UHFFFAOYSA-N
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Description

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole is a complex organic compound that features a unique structural motif combining a cyclopropyl ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole typically involves multiple steps, starting with the preparation of the cyclopropyl and imidazole precursors. One common approach is to first synthesize the cyclopropyl derivative through a cyclopropanation reaction, followed by the formation of the imidazole ring via a condensation reaction with appropriate nitrogen-containing precursors. The reaction conditions often involve the use of catalysts, such as nickel or palladium, and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-throughput screening and process optimization to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl or imidazole rings are replaced with other groups. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-(1H-imidazol-5-yl)imidazole
  • 2-(1H-imidazol-5-yl)-1-(2,2-dimethylcyclopropyl)imidazole
  • 1-(2,2-dimethyl-1-phenylcyclopropyl)-2-(1H-imidazol-4-yl)imidazole

Uniqueness

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole stands out due to its unique combination of a cyclopropyl ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural motif allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-17(2)11-18(17,14-6-4-3-5-7-14)12-22-9-8-20-16(22)15-10-19-13-21-15/h3-10,13H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCUHKVEMFBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN2C=CN=C2C3=CN=CN3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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